molecular formula C6H10O3 B166315 Ethyl 1-hydroxycyclopropane-1-carboxylate CAS No. 137682-89-4

Ethyl 1-hydroxycyclopropane-1-carboxylate

Cat. No.: B166315
CAS No.: 137682-89-4
M. Wt: 130.14 g/mol
InChI Key: DPMGQZGXWRHYPE-UHFFFAOYSA-N
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Description

Ethyl 1-hydroxycyclopropane-1-carboxylate is an organic compound with the molecular formula C6H10O3. It is a derivative of cyclopropane, featuring a hydroxyl group and an ethyl ester functional group. This compound is known for its applications in various fields, including organic synthesis and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-hydroxycyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester. The hydroxyl group can then be introduced through a subsequent reaction with a suitable oxidizing agent .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification reactions. These reactions are carried out in reactors equipped with efficient mixing and temperature control systems to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-hydroxycyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-hydroxycyclopropane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-hydroxycyclopropane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-hydroxycyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 1-aminocyclopropane-1-carboxylate: Contains an amino group instead of a hydroxyl group.

    Cyclopropanecarboxylic acid: Lacks the ester and hydroxyl groups.

Uniqueness

This compound is unique due to its combination of a cyclopropane ring, a hydroxyl group, and an ethyl ester. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 1-hydroxycyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-9-5(7)6(8)3-4-6/h8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMGQZGXWRHYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369982
Record name Ethyl 1-hydroxycyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137682-89-4
Record name Ethyl 1-hydroxycyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-hydroxycyclopropane-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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